Levopropylhexedrine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6192-97-8 |
|---|---|
Molecular Formula |
C10H21N |
Molecular Weight |
155.28 g/mol |
IUPAC Name |
(2S)-1-cyclohexyl-N-methylpropan-2-amine |
InChI |
InChI=1S/C10H21N/c1-9(11-2)8-10-6-4-3-5-7-10/h9-11H,3-8H2,1-2H3/t9-/m0/s1 |
InChI Key |
JCRIVQIOJSSCQD-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](CC1CCCCC1)NC |
Canonical SMILES |
CC(CC1CCCCC1)NC |
Origin of Product |
United States |
Levopropylhexedrine: Contextualization Within Pharmaceutical Chemistry Research
Historical Perspectives in Synthetic Chemistry Evolution
The development of levopropylhexedrine is intrinsically linked to the broader history of sympathomimetic amines and the search for safer therapeutic agents. Propylhexedrine (B1218579), the racemic mixture containing both this compound and its mirror image, dextropropylhexedrine, was first introduced medically in 1949. wikipedia.org It was brought to market by Smith, Kline & French under the brand name Benzedrex as a nasal decongestant. wikipedia.org This introduction came at a time when the therapeutic landscape was dominated by phenylethylamine derivatives, such as amphetamine, which carried a significant potential for central nervous system stimulation and abuse.
The key innovation in the structure of propylhexedrine was the substitution of the aromatic phenyl group found in methamphetamine with an alicyclic cyclohexyl group. wikipedia.orgpsychonautwiki.org This modification was a deliberate effort in medicinal chemistry to reduce the stimulant properties while retaining the desired vasoconstrictive effects for nasal decongestion. wikipedia.org
Early synthetic routes to racemic propylhexedrine often involved the catalytic hydrogenation of methamphetamine, a process that reduces the aromatic phenyl ring to a cyclohexyl moiety. wikipedia.org Another documented method starts with cyclohexylacetone (B95054) and proceeds through reductive amination. wikipedia.org
The evolution of synthetic methods later allowed for the selective synthesis of the specific enantiomer, this compound. The enantiopure synthesis of this compound can be achieved through the Wenker synthesis, which involves the formation of an intermediate aziridine (B145994) from a corresponding amino alcohol, followed by catalytic hydrogenation. wikipedia.org This more targeted approach reflects the growing understanding and importance of stereochemistry in drug design, moving from racemic mixtures to single, more active enantiomers. This compound itself was also used as an anorectic in Germany under the brand name Eventin and was a component of the anticonvulsant preparation barbexaclone (B1667745) to counteract sedation. wikipedia.org
Stereochemical Significance within the Cycloalkylamine Class
This compound is a member of the cycloalkylamine class of compounds, which are structurally related to phenylethylamines but possess a cycloalkyl ring instead of a phenyl ring. wikipedia.orgpsychonautwiki.org The defining characteristic of this compound from a stereochemical perspective is that it is the (S)-enantiomer of the propylhexedrine molecule. wikipedia.org This chirality arises from the stereocenter at the alpha-carbon of the ethylamine (B1201723) side chain. psychonautwiki.org
The stereochemistry of cycloalkylamines plays a crucial role in their pharmacological activity. nih.gov In biological systems, which are themselves chiral, the three-dimensional arrangement of a molecule dictates its interaction with receptors and enzymes. nih.gov For a given chiral drug, the two enantiomers should be considered as two separate drugs with potentially different properties. nih.gov
In the case of propylhexedrine, the (S)-isomer, this compound, is reported to be the more biologically active of the two enantiomers. wikipedia.org This stereoselectivity is a common feature in many drug classes, where one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or contribute to unwanted side effects. researchgate.net The study of structure-activity relationships (SAR) in cycloalkylamines and related compounds helps to elucidate how specific structural features, including stereochemistry, influence biological activity. drugdesign.org For instance, the spatial arrangement of the amine and the alkyl side chain relative to the cyclohexyl ring is critical for its interaction with adrenergic receptors, which is the basis for its vasoconstrictive effects. wikipedia.org The development and study of single-enantiomer drugs like this compound are indicative of a broader trend in pharmaceutical chemistry to create more specific and potentially safer medicines by understanding and controlling stereochemistry. nih.gov
Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Chirality | CAS Number |
| This compound | C₁₀H₂₁N | 155.28 | (S)-enantiomer | 6192-97-8 |
| Propylhexedrine | C₁₀H₂₁N | 155.28 | Racemic (±) | 101-40-6 |
| Dextropropylhexedrine | C₁₀H₂₁N | 155.28 | (R)-enantiomer | Not specified |
| Propylhexedrine Hydrochloride | C₁₀H₂₁N · HCl | 191.7 | Racemic (±) | 1007-33-6 |
Data sourced from multiple chemical and drug databases. biosynth.comnih.govcaymanchem.com
Table 2: Key Research Findings on this compound
| Research Area | Finding |
| Historical Development | Introduced as a safer alternative to amphetamine-based nasal decongestants due to the replacement of the phenyl ring with a cyclohexyl ring, reducing CNS stimulant effects. wikipedia.org |
| Synthesis | Racemic propylhexedrine is commonly synthesized by the catalytic hydrogenation of methamphetamine. wikipedia.org |
| Enantioselective Synthesis | This compound can be selectively synthesized using the Wenker synthesis, which proceeds through an aziridine intermediate. wikipedia.org |
| Stereochemistry | This compound is the (S)-enantiomer of propylhexedrine and is considered the more biologically active isomer. wikipedia.org |
| Pharmacological Class | It is classified as a cycloalkylamine and acts as an adrenergic agonist, causing vasoconstriction. wikipedia.orgpsychonautwiki.org |
Synthetic Methodologies and Chemical Reaction Mechanisms
Catalytic Hydrogenation Routes for Levopropylhexedrine Production
One of the most established methods for producing the propylhexedrine (B1218579) scaffold involves the catalytic hydrogenation of methamphetamine. wikipedia.orgsmolecule.com This process fundamentally alters the aromatic nature of a precursor molecule to yield the desired alicyclic structure.
The core of this synthetic route is the saturation of a phenyl ring to a cyclohexyl group. The hydrogenation of aromatic rings is a more demanding process than the hydrogenation of simple alkenes due to the inherent stability of the aromatic system. chemistrytalk.org The mechanism proceeds via heterogeneous catalysis, where the reaction takes place on the surface of a metal catalyst. wikipedia.org
The process can be described in the following steps:
Adsorption : Both the aromatic substrate (e.g., methamphetamine) and molecular hydrogen (H₂) are adsorbed onto the surface of the metal catalyst. chemistrytalk.orgwikipedia.org
Hydrogen Dissociation : The catalyst weakens and breaks the H-H bond, leading to the formation of atomic hydrogen atoms bound to the metal surface (metal hydrides). chemistrytalk.orgwikipedia.org
Stepwise Hydrogen Addition : The adsorbed hydrogen atoms are sequentially transferred to the carbons of the aromatic ring. The substrate remains bound to the catalyst surface until the reduction is complete. wikipedia.org
Desorption : Once the phenyl ring is fully saturated to form the cyclohexyl ring, the final product, propylhexedrine, desorbs from the catalyst surface, freeing the active sites for another catalytic cycle. chemistrytalk.org
Due to the stability of the aromatic π system, these reactions often require more forceful conditions, such as elevated temperature and pressure, compared to standard alkene hydrogenations. chemistrytalk.org
The choice of catalyst and the optimization of reaction parameters are critical for achieving high efficiency and selectivity in the hydrogenation of the phenyl ring.
Catalyst Systems : Adams' catalyst, which is platinum dioxide (PtO₂), is a commonly cited catalyst for the conversion of methamphetamine to propylhexedrine. wikipedia.orgsmolecule.comwikiwand.com Other precious metal catalysts such as palladium, rhodium, and ruthenium are also highly active for aromatic ring hydrogenation. wikipedia.org These catalysts are typically supported on materials like carbon to maximize surface area and improve stability. smolecule.com
Reaction Parameter Optimization : The production of propylhexedrine can be carried out in different reactor configurations, with parameters adjusted to optimize yield and catalyst lifetime. smolecule.com
Table 1: Industrial Hydrogenation Parameters for Propylhexedrine Production
| Parameter | Fixed-Bed Reactor System | Slurry Phase Reactor System |
|---|---|---|
| Catalyst | Palladium on Carbon | Platinum on Carbon |
| Pressure | 10–50 bar | 15–40 bar |
| Temperature | 70–130 °C | 90–140 °C |
| Key Feature | Extended catalyst lifetimes (6-12 month regeneration cycles). | Flexible operation and easy catalyst replacement. |
Data sourced from reference smolecule.com
Reductive Amination Strategies for this compound Synthesis
An alternative pathway to propylhexedrine involves reductive amination. wikipedia.org This method constructs the amine functionality by reacting a ketone with an amine to form an intermediate imine, which is subsequently reduced. masterorganicchemistry.com For propylhexedrine, the synthesis can start from cyclohexylacetone (B95054). wikipedia.orgsmolecule.com
The formation of an imine is a reversible reaction between a carbonyl compound (in this case, cyclohexylacetone) and a primary amine. youtube.commasterorganicchemistry.com
The mechanism involves two key stages:
Nucleophilic Addition : The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This forms a tetrahedral intermediate known as a hemiaminal or carbinolamine. wikipedia.orgrsc.org
Dehydration : The hemiaminal intermediate is unstable and eliminates a molecule of water to form the carbon-nitrogen double bond (C=N) of the imine. youtube.commasterorganicchemistry.com This step is often catalyzed by a trace amount of acid, which protonates the hydroxyl group of the hemiaminal, turning it into a better leaving group (H₂O). youtube.com
The stability and formation of the imine are governed by the reaction equilibrium. The removal of water as it is formed will drive the reaction toward the imine product. youtube.com Conversely, in the presence of excess water, the imine can be hydrolyzed back to the starting ketone and amine. youtube.com
Once the imine is formed, it must be reduced to the final amine product. The key is to use a reducing agent that is selective for the imine over the starting ketone, which is particularly important in one-pot reactions where all components are present simultaneously. wikipedia.org
A variety of reducing agents can be employed for this transformation.
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Chemical Formula | Key Characteristics |
|---|---|---|
| Sodium Cyanoborohydride | NaBH₃CN | Mild reducing agent; highly selective for reducing iminium ions over ketones or aldehydes, making it ideal for one-pot syntheses. masterorganicchemistry.com |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Another mild and selective reagent, often used as a less toxic alternative to cyanoborohydride. masterorganicchemistry.com |
| Sodium Borohydride | NaBH₄ | A more powerful reducing agent that can also reduce the starting ketone; typically used after the imine has been pre-formed and isolated. masterorganicchemistry.com |
| Catalytic Hydrogenation | H₂/Catalyst | Can be used to reduce the imine, often with catalysts like palladium, platinum, or nickel. wikipedia.org |
| Aluminum-Mercury Amalgam | Al/Hg | Specifically mentioned as a reagent for the reductive amination of cyclohexylacetone to propylhexedrine. wikipedia.orgsmolecule.com |
Enantioselective Synthesis Approaches for this compound
For pharmaceutical applications, obtaining a single, biologically active enantiomer like this compound is often necessary. Enantioselective synthesis aims to produce a specific stereoisomer, avoiding the need to separate a racemic mixture.
Two primary strategies have been noted for the enantioselective synthesis of this compound:
Wenker Aziridine (B145994) Synthesis Followed by Hydrogenation : This is a well-documented method for producing enantiopure this compound. wikipedia.orgwikiwand.com The process involves creating a chiral aziridine intermediate from a suitable precursor. An aziridine is a three-membered heterocyclic ring containing one nitrogen atom. This chiral intermediate is then subjected to catalytic hydrogenation, which reductively opens the ring to yield the target enantiomer, this compound. wikiwand.comhandwiki.org
Asymmetric Reductive Amination : This approach introduces chirality during the reductive amination step itself. It involves the use of chiral catalysts to selectively reduce a prochiral imine intermediate. Research has shown that chiral ruthenium complexes containing enantiopure ligands are effective for this purpose, achieving high levels of enantiomeric excess (ee), in some cases over 85%. smolecule.com This method directly generates the desired enantiomer from the achiral starting materials.
Table 3: Enantioselective Synthesis Strategies for this compound
| Synthetic Approach | Key Intermediate | Core Transformation |
|---|---|---|
| Wenker Synthesis | Chiral Aziridine | Catalytic hydrogenation (ring opening) |
| Asymmetric Reductive Amination | Prochiral Imine | Reduction with a chiral catalyst (e.g., Ru-complex) |
Chiral Resolution via Diastereomeric Salt Crystallization
One of the most established and industrially scalable methods for separating enantiomers is through the formation of diastereomeric salts. researchgate.net This technique is applied when direct crystallization of a single enantiomer from a racemic mixture is not feasible. rsc.org The process for resolving racemic propylhexedrine into its constituent enantiomers, this compound and dextropropylhexedrine, involves a two-step strategy. wikipedia.org
First, the racemic mixture of propylhexedrine, which contains two enantiomers with a single chiral center, is treated with an enantiomerically pure chiral resolving agent, typically a chiral acid. wikipedia.org This acid-base reaction converts the pair of enantiomers into a pair of diastereomeric salts. wikipedia.org For instance, reacting (R/S)-propylhexedrine with an (R)-chiral acid would yield a mixture of (R,R)-propylhexedrine salt and (S,R)-propylhexedrine salt.
Second, because diastereomers possess different physical properties, such as melting point and solubility, they can be separated by fractional crystallization. researchgate.netwikipedia.org One of the diastereomeric salts will preferentially crystallize from a suitable solvent, allowing for its isolation. After separation, the chiral resolving agent is removed, yielding the desired pure enantiomer, this compound. The success of this method relies heavily on the differences in solubility between the diastereomeric salts, a factor that can be optimized by screening various resolving agents and solvent systems. researchgate.netaiche.org The thermodynamic properties of the system can be studied using phase diagrams to determine the theoretical maximum yield and optimal conditions for crystallization. wikipedia.orgaiche.org
Table 1: Key Stages of Diastereomeric Salt Crystallization
| Stage | Description | Key Factors |
| Salt Formation | A racemic base (e.g., propylhexedrine) is reacted with an enantiopure chiral acid to form a mixture of two diastereomeric salts. wikipedia.org | Choice of resolving agent, stoichiometry, solvent. aiche.org |
| Crystallization | The solution is cooled or the solvent is evaporated to induce crystallization. Due to different solubilities, one diastereomer crystallizes preferentially. researchgate.net | Temperature, cooling rate, solvent system, supersaturation. aiche.org |
| Isolation | The crystallized diastereomeric salt is separated from the mother liquor, typically by filtration. | Filtration efficiency, washing steps. |
| Liberation | The pure diastereomeric salt is treated to remove the chiral resolving agent, liberating the desired pure enantiomer (e.g., this compound). | pH adjustment, extraction. |
Asymmetric Hydrogenation with Chiral Ligands
Asymmetric hydrogenation is a powerful and atom-economical catalytic method for producing chiral compounds in high enantiomeric purity. nih.gov This approach involves the hydrogenation of a prochiral unsaturated precursor of this compound using a transition metal catalyst coordinated to a chiral ligand. researchgate.net The catalyst, typically based on rhodium or ruthenium, creates a chiral environment that directs the addition of hydrogen atoms to one face of the double bond, favoring the formation of one enantiomer over the other. nih.gov
The synthesis would begin with a molecule containing a carbon-carbon or carbon-nitrogen double bond at the position destined to become the chiral center. The choice of the chiral ligand, often a bidentate phosphine (B1218219) such as BINAP or its derivatives, is critical as it dictates the stereochemical outcome of the reaction. nih.gov By carefully selecting the metal catalyst, chiral ligand, and reaction conditions (solvent, pressure, temperature), it is possible to achieve very high enantiomeric excess (ee), often exceeding 99%. nih.gov This method is highly efficient and has been widely applied in the synthesis of various chiral N-heterocyclic compounds. nih.gov
Table 2: Components of a Typical Asymmetric Hydrogenation System
| Component | Example(s) | Role in Reaction |
| Metal Catalyst | Rhodium (Rh), Ruthenium (Ru) complexes. nih.gov | The active center that facilitates the addition of hydrogen. |
| Chiral Ligand | Diphosphines (e.g., BINAP, SYNPHOS, MeO-BIPHEP). nih.gov | Creates a chiral pocket around the metal, controlling the stereoselectivity of the hydrogenation. |
| Substrate | A prochiral enamine or other unsaturated precursor of this compound. | The molecule that is converted into the chiral product. |
| Hydrogen Source | H₂ gas. nih.gov | The reagent that is added across the double bond. |
Aziridine-Mediated Enantiopure Synthesis
A third strategy involves the use of enantiopure aziridines as chiral building blocks. nih.gov Aziridines are three-membered heterocyclic compounds containing a nitrogen atom, and they serve as versatile synthetic intermediates. nih.gov The synthesis of this compound via this route would start with a pre-formed, enantiopure aziridine.
This method relies on the regio- and stereoselective ring-opening of the strained aziridine ring. nih.govrsc.org An appropriate nucleophile, such as an organometallic reagent corresponding to one of the side chains of this compound, would be used to attack one of the carbon atoms of the aziridine ring. This reaction proceeds with high stereochemical control, typically with an inversion of configuration at the site of attack, allowing the stereochemistry of the final product to be precisely determined by the stereochemistry of the starting aziridine. nih.gov This pathway offers a high degree of synthetic flexibility and control. rsc.org
Control of Stereochemistry and Impurity Profiling in this compound Synthesis
Ensuring the enantiomeric purity of a single-enantiomer drug like this compound is critical. This requires robust analytical methods for both final product validation and in-process control.
Methodologies for Enantiomer Isolation and Purity Validation
The validation of enantiomeric purity involves analytical techniques capable of separating and quantifying the desired enantiomer (this compound) from its undesired counterpart (dextropropylhexedrine). Chiral chromatography and capillary electrophoresis are the primary methods used for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase (CSP), often based on polysaccharide derivatives, to differentiate between enantiomers. mdpi.com The different interactions between each enantiomer and the CSP cause them to travel through the column at different rates, allowing for their separation and quantification. mdpi.com Method development may involve screening different chiral columns and mobile phases to achieve optimal separation. mdpi.com
Chiral Capillary Electrophoresis (CE): CE is another powerful technique for enantiomeric separation. A chiral selector, such as a cyclodextrin (B1172386) derivative, is added to the background electrolyte. nih.gov The enantiomers form transient diastereomeric complexes with the chiral selector, which have different electrophoretic mobilities, enabling their separation. A validated CE method for levocetirizine (B1674955) provides a model for how such a method would be applied to this compound, with validation parameters ensuring reliability. nih.gov
Table 3: Example Validation Parameters for a Chiral Capillary Electrophoresis Method (Based on Levocetirizine Data)
| Parameter | Specification | Purpose |
| Linearity | R² > 0.999 for both enantiomers. nih.gov | Confirms that the detector response is proportional to the analyte concentration over a given range. |
| Limit of Detection (LOD) | e.g., 0.075 µg/mL (0.03% m/m). nih.gov | The lowest concentration of the impurity enantiomer that can be reliably detected. |
| Limit of Quantification (LOQ) | e.g., 0.25 µg/mL (0.1% m/m). nih.gov | The lowest concentration of the impurity enantiomer that can be accurately and precisely measured. |
| Accuracy | e.g., Recovery of 97.3–103.1% for the main enantiomer. nih.gov | Measures the closeness of the experimental value to the true value. |
| Precision | Measured by Relative Standard Deviation (RSD) for repeated measurements. | Demonstrates the reproducibility of the method under the same operating conditions. |
| Robustness | Method performance is evaluated after deliberate small variations in parameters (e.g., pH, voltage, temperature). nih.gov | Ensures the method remains reliable under minor fluctuations in conditions. |
Monitoring Reaction Intermediates and Byproducts
Effective synthesis of this compound requires careful monitoring of the reaction as it proceeds. This in-process control is essential to maximize yield, minimize impurities, and ensure the final product meets specifications. Chromatographic techniques like HPLC are indispensable for this task. mdpi.com
During synthesis, samples can be taken from the reaction mixture at various time points and analyzed. This allows chemists to track the consumption of starting materials, the formation of the desired product, and the appearance of any intermediates or byproducts, including the unwanted dextropropylhexedrine enantiomer. mdpi.com For example, in a diastereomeric salt crystallization, HPLC can be used to analyze the composition of the mother liquor and the crystals to determine the efficiency of the separation. In an asymmetric hydrogenation, it can confirm the conversion of the substrate and the enantiomeric excess of the product at any given time. This real-time data allows for the optimization of reaction conditions and ensures the process is proceeding as expected. mdpi.com
Molecular and Cellular Pharmacodynamics of Levopropylhexedrine
Adrenergic Receptor Agonism and Subtype Interactions
At therapeutic concentrations, levopropylhexedrine's primary mechanism of action is as an adrenergic agonist. wikipedia.org This activity is central to its effects on the vascular system.
This compound functions as an agonist at alpha-adrenergic receptors. nih.goven-academic.comncats.io This interaction leads to the constriction of blood vessels. wikipedia.org The adrenergic receptor system is divided into multiple subtypes, including α1 (α1A, α1B, α1D) and α2 (α2A, α2B, α2C), which mediate various physiological responses. guidetopharmacology.org While this compound is established as an alpha-adrenergic agonist, detailed public data on its specific binding affinity (K_i_) and selectivity across these individual human α-adrenergic receptor subtypes is not extensively documented in current literature.
Propylhexedrine (B1218579) is a chiral compound, existing as (S)-propylhexedrine (this compound) and (R)-propylhexedrine (dextropropylhexedrine). wikipedia.org this compound is considered the more biologically active of the two isomers. wikipedia.orgpsychonautwiki.org Chirality is a critical factor in pharmacology, as different enantiomers of a drug can exhibit varied binding affinities, efficacies, or even different actions at the same receptor. derangedphysiology.comnih.gov The higher activity of the levo-isomer suggests a more favorable stereospecific interaction with its target receptors compared to the dextro-isomer. psychonautwiki.org
| Enantiomer | Chemical Name | Relative Biological Activity |
|---|---|---|
| This compound | (S)-Propylhexedrine | More Biologically Active wikipedia.orgpsychonautwiki.org |
| Dextropropylhexedrine | (R)-Propylhexedrine | Less Biologically Active psychonautwiki.org |
Monoamine Neurotransmitter Transporter Modulation
Beyond its direct receptor agonism, this compound significantly impacts the dynamics of monoamine neurotransmitters by interacting with their transport proteins. psychonautwiki.orgalchetron.com
This compound acts as a releasing agent for the monoamine neurotransmitters norepinephrine (B1679862), dopamine (B1211576), and serotonin (B10506). psychonautwiki.orgdrugbank.com It achieves this by binding to and reversing the function of their respective plasma membrane transporters: the norepinephrine transporter (NET), the dopamine transporter (DAT), and the serotonin transporter (SERT). nih.goven-academic.comalchetron.com These transporters normally mediate the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, a crucial step for terminating the signal. nih.govnih.gov By inducing a reversal of these transporters, this compound promotes the efflux, or release, of these neurotransmitters from the neuron's cytoplasm into the synapse, leading to a net increase in their extracellular concentrations. psychonautwiki.orgnih.govnih.gov This mechanism is similar to that of other psychostimulants like amphetamine. alchetron.comnih.gov
In addition to its effects on plasma membrane transporters, this compound antagonizes the Vesicular Monoamine Transporter 2 (VMAT2). psychonautwiki.orgnih.govalchetron.comdrugbank.com VMAT2 is a protein located on the membrane of synaptic vesicles and is responsible for transporting monoamines from the neuronal cytoplasm into these vesicles for storage and subsequent release. nih.govwikipedia.orgnih.gov By inhibiting VMAT2, this compound disrupts the sequestration of dopamine, norepinephrine, and serotonin, leading to their accumulation in the cytoplasm. psychonautwiki.orgdrugs.com This elevation in cytoplasmic monoamine levels creates a larger pool of neurotransmitters available for the reverse transport into the synapse facilitated by its action on DAT, NET, and SERT. psychonautwiki.orgnih.govalchetron.com
Trace Amine-Associated Receptor 1 (TAAR1) Agonism
This compound is an agonist at the Trace Amine-Associated Receptor 1 (TAAR1). psychonautwiki.orgalchetron.comdrugbank.com TAAR1 is a G-protein coupled receptor that acts as a key modulator of monoaminergic and glutamatergic neurotransmission. nih.gov Activation of TAAR1 can negatively regulate dopamine transmission and is a mechanism shared with compounds like amphetamine. psychonautwiki.orgnih.gov TAAR1 agonism by propylhexedrine initiates signaling through protein kinase A (PKA) and protein kinase C (PKC), which leads to the phosphorylation of the dopamine transporter (DAT). psychonautwiki.org This phosphorylation can result in non-competitive dopamine reuptake inhibition and, through PKC signaling specifically, can also contribute to the reversal of DAT function. psychonautwiki.org
| Target | Action | Molecular Consequence |
|---|---|---|
| Alpha-Adrenergic Receptors | Agonist nih.govncats.io | Stimulates receptors, leading to vasoconstriction. wikipedia.org |
| Norepinephrine Transporter (NET) | Releasing Agent/Functional Reverser psychonautwiki.orgnih.gov | Promotes efflux of norepinephrine into the synapse. psychonautwiki.org |
| Dopamine Transporter (DAT) | Releasing Agent/Functional Reverser psychonautwiki.orgnih.gov | Promotes efflux of dopamine into the synapse. psychonautwiki.org |
| Serotonin Transporter (SERT) | Releasing Agent/Functional Reverser psychonautwiki.orgnih.gov | Promotes efflux of serotonin into the synapse. psychonautwiki.org |
| Vesicular Monoamine Transporter 2 (VMAT2) | Inhibitor/Antagonist psychonautwiki.orgalchetron.comdrugbank.com | Prevents vesicular storage, increasing cytoplasmic monoamine levels. psychonautwiki.org |
| Trace Amine-Associated Receptor 1 (TAAR1) | Agonist psychonautwiki.orgalchetron.comdrugbank.com | Modulates dopamine transporter function via phosphorylation. psychonautwiki.org |
Signaling Pathways Involving Protein Kinase A and C
There is currently a lack of direct research findings on the specific interactions of this compound with Protein Kinase A (PKA) and Protein Kinase C (PKC) signaling pathways. These pathways are crucial in regulating a multitude of cellular processes. PKA is a key mediator of cyclic AMP (cAMP) signaling, while PKC is activated by diacylglycerol (DAG) and intracellular calcium, playing a significant role in various signal transduction cascades. nih.govnih.gov The actions of structurally related compounds like amphetamine are known to involve these kinases in the context of monoamine transporter regulation. nih.govwikipedia.org However, without dedicated studies on this compound, any proposed involvement in these pathways would be purely speculative.
Dopamine Transporter Phosphorylation and Reuptake Inhibition
The dopamine transporter (DAT) is a critical protein responsible for the reuptake of dopamine from the synaptic cleft, thereby controlling the duration and intensity of dopaminergic signaling. youtube.comnih.gov The function of DAT is dynamically regulated by various mechanisms, including phosphorylation. nih.govfrontiersin.org Research on amphetamine has shown that it can induce DAT phosphorylation, which in turn affects dopamine efflux and transporter internalization. nih.govnih.gov This phosphorylation is mediated by kinases such as PKA and PKC. wikipedia.org
However, there is no specific data available that details the effects of this compound on the phosphorylation state of the dopamine transporter. It is unknown whether this compound promotes or inhibits DAT phosphorylation, or which specific residues on the transporter might be affected. Consequently, a detailed analysis of its role in reuptake inhibition through this mechanism cannot be provided.
Broader Mechanisms in Neuroenhancement Research
The term "neuroenhancement" refers to the use of substances to improve cognitive functions such as attention, memory, and executive function in healthy individuals. While various stimulants are discussed within the context of neuroenhancement research, specific investigations into the broader mechanisms of this compound for this purpose are not present in the available scientific literature. Its primary recognized use is as a nasal decongestant. nih.govdrugbank.com
Metabolic Transformations and Biotransformation Pathways of Levopropylhexedrine
Oxidative Metabolic Pathways
The oxidative metabolism of levopropylhexedrine is a critical aspect of its biotransformation, leading to the formation of various derivatives. These reactions are primarily catalyzed by the cytochrome P450 (CYP) enzyme system in the liver. openanesthesia.orgnih.gov The main oxidative pathways involve the formation of cyclohexylacetone (B95054) metabolites and hydroxylation of the cyclohexyl ring.
Formation of Cyclohexylacetone Metabolites
A significant oxidative pathway for this compound involves the C-oxidation of the propylamino side chain, leading to the formation of cyclohexylacetone and its derivatives. wikipedia.org This metabolic step is analogous to the metabolism of similar amphetamine-like compounds. The biotransformation to cyclohexylacetone can be followed by further metabolic changes. One of the identified metabolites is cyclohexylacetoxime, which is formed through the N-oxidation and subsequent rearrangement of the intermediate. wikipedia.orgpsychonautwiki.org
Table 1: Key Metabolites in the Cyclohexylacetone Pathway
| Metabolite Name | Chemical Formula | Metabolic Precursor |
| Cyclohexylacetone | C9H16O | This compound |
| Cyclohexylacetoxime | C8H15NO | Cyclohexylacetone |
Hydroxylation Reactions and Derivatives
Hydroxylation represents another major oxidative metabolic pathway for this compound. This process involves the introduction of a hydroxyl (-OH) group onto the cyclohexyl ring, which significantly increases the polarity of the molecule. The primary products of this pathway are the cis- and trans-4-hydroxypropylhexedrine isomers. psychonautwiki.orgdrugbank.com This hydroxylation is a common metabolic route for compounds containing a cyclohexyl moiety and is catalyzed by cytochrome P450 enzymes. mdpi.com The resulting hydroxylated metabolites can then undergo further phase II conjugation reactions before excretion.
Table 2: Hydroxylated Metabolites of this compound
| Metabolite Name | Position of Hydroxylation |
| cis-4-hydroxypropylhexedrine | 4-position of the cyclohexyl ring |
| trans-4-hydroxypropylhexedrine | 4-position of the cyclohexyl ring |
Reductive and N-Demethylation Pathways
In addition to oxidative reactions, this compound also undergoes reductive and N-demethylation transformations.
While specific reductive pathways for this compound are not extensively detailed in the available literature, the metabolism of analogous compounds suggests that minor reductive pathways could exist, potentially acting on ketone intermediates formed during oxidative metabolism.
A well-documented pathway is N-demethylation, which involves the removal of the methyl group from the secondary amine. wikipedia.orgwikipedia.org This reaction is a common metabolic fate for many N-methylated pharmaceutical compounds and is also mediated by cytochrome P450 enzymes, particularly CYP2D6 for similar amphetamine-like substances. mdpi.comresearchgate.net The product of this pathway is norpropylhexedrine, the primary amine analogue of the parent compound. wikipedia.orgpsychonautwiki.org Research using rat liver homogenates has shown that the introduction of an N-formyl group can inhibit this N-demethylation process. wikipedia.org
Substitution Reactions Involving Amine Group in Biotransformation
The secondary amine group of this compound is a key site for metabolic reactions. Beyond N-demethylation, this functional group can undergo other transformations.
N-oxidation is a recognized metabolic pathway for propylhexedrine (B1218579), leading to the formation of an N-oxide metabolite. wikipedia.org This reaction is catalyzed by both cytochrome P450 and flavin-containing monooxygenase (FMO) enzymes. hyphadiscovery.com The resulting N-oxide can be relatively stable, though in some cases, it may be reduced back to the parent amine.
While direct evidence for other substitution reactions on the amine group of this compound, such as acetylation or glucuronidation, is not prominent in the literature, these are common phase II conjugation reactions for primary and secondary amines in other drugs. It is plausible that the primary amine metabolite, norpropylhexedrine, could undergo such conjugations to facilitate its excretion.
Advanced Analytical Techniques for Levopropylhexedrine Characterization and Detection
Chromatographic Methodologies
Chromatography is the cornerstone of separation science, enabling the isolation of a target analyte from a mixture of other components. For a compound like levopropylhexedrine, both liquid and gas chromatography are routinely employed, often coupled to various detectors for identification and quantification.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of pharmaceutical substances and for quantifying the main component in a formulation. In the context of this compound, an HPLC method would be developed to separate the active ingredient from any synthesis-related impurities, degradation products, or other components present in a sample.
The development of a robust HPLC method involves the careful selection of a stationary phase (the column), a mobile phase (the solvent system), and a suitable detector (e.g., UV-Vis). researchgate.net For purity assessment, a reversed-phase column, such as a C18, is commonly used, which separates compounds based on their hydrophobicity. nih.gov The mobile phase typically consists of a mixture of water (often with a pH-modifying buffer) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net An isocratic protocol (constant mobile phase composition) or a gradient protocol (changing composition) can be employed to achieve optimal separation. researchgate.net
Peak purity analysis is a critical component of method validation in HPLC. researchgate.net This is often accomplished using a Diode Array Detector (DAD), which acquires spectra across a range of wavelengths for every point in a chromatogram. By comparing the spectra across a single peak, analysts can determine if the peak represents a single, pure compound or if it consists of co-eluting impurities. researchgate.net The validation of such a method ensures its accuracy, precision, and linearity over a specified concentration range. researchgate.net
Table 1: Key Aspects of HPLC Method Development for Purity Assessment
| Parameter | Description | Common Choices for this compound Analysis |
| Stationary Phase (Column) | The solid material inside the column that interacts with the analytes. | C18 or C8 reversed-phase columns. nih.gov |
| Mobile Phase | The solvent that moves the analytes through the column. | A mixture of aqueous buffer and organic solvent (e.g., acetonitrile, methanol). researchgate.net |
| Detection | The method used to visualize the analytes as they exit the column. | UV-Vis detection, commonly at a wavelength where the analyte absorbs light. |
| Flow Rate | The speed at which the mobile phase is pumped through the column. | Typically 0.5 - 2.0 mL/min. researchgate.net |
| Purity Analysis | Confirms the homogeneity of the analyte peak. | Diode Array Detector (DAD) for spectral comparisons across the peak. researchgate.net |
This table provides a generalized overview of typical parameters used in HPLC method development.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, being a volatile amine, is well-suited for GC analysis. The technique separates components of a mixture in a gaseous mobile phase based on their boiling points and interactions with a stationary phase within a capillary column. shu.edu GC is almost always coupled with a detector for the identification and quantification of the separated compounds.
Common detectors coupled with GC include:
Flame Ionization Detector (FID): An FID is a sensitive, general-purpose detector for organic compounds. It provides quantitative data but does not give structural information, making it useful for quantification when the identity of the compound is already known. researchgate.net
Nitrogen-Phosphorus Detector (NPD): An NPD is highly sensitive and selective for nitrogen- and phosphorus-containing compounds. researchgate.net Given that this compound contains a nitrogen atom, an NPD can provide excellent sensitivity and selectivity for its detection in complex samples. researchgate.net
Mass Spectrometer (MS): This is the most powerful detector for GC. The coupling of GC with MS (GC-MS) provides not only retention time data but also a mass spectrum for each compound. nih.gov This spectrum acts as a chemical fingerprint, allowing for highly confident identification by comparing it to spectral libraries. nih.gov For certain applications, derivatization of the amine group in this compound with a reagent can improve its chromatographic behavior and detection. mdpi.com
Table 2: Example of Validated GC Method Parameters for Analysis of Related Substances
| Parameter | Setting |
| Instrument | Agilent GC 7890 |
| Detector | Flame Ionization Detector (FID) |
| Column Type | HP-5/DB-5 (5% Phenyl Methyl Siloxane) |
| Column Dimensions | 30 m x 0.32 mm x 0.25 µm |
| Inlet Temperature | 270 ºC |
| Detector Temperature | 280 ºC |
| Injection Mode | Split (Ratio up to 50:1) |
| Carrier Gas | Hydrogen |
| Oven Program | Initial 170 ºC (hold 0.5 min), ramp to 320 ºC at 35 ºC/min |
This table is based on a general-purpose validated method for controlled substances and serves as an illustrative example of typical GC parameters. dea.gov
Two-dimensional liquid chromatography (2D-LC) offers significantly enhanced separation power compared to conventional one-dimensional (1D) HPLC. americanpharmaceuticalreview.com This technique is particularly valuable for analyzing highly complex samples where analytes of interest might co-elute with matrix components or other closely related substances. taylorfrancis.com In a 2D-LC system, fractions from the first separation (first dimension) are automatically transferred to a second column with different separation properties (second dimension) for further analysis. americanpharmaceuticalreview.com
The key to successful 2D-LC is the use of two orthogonal (i.e., highly different) separation mechanisms to maximize the resolving power. americanpharmaceuticalreview.com For example, a separation based on hydrophobicity in the first dimension could be combined with a separation based on stereoselectivity (chiral chromatography) in the second dimension. researchgate.net This approach would be highly effective for resolving the enantiomers of this compound from other related compounds in a single analysis. researchgate.net
A significant advantage of 2D-LC is its ability to act as an online sample clean-up tool. taylorfrancis.comeuropeanpharmaceuticalreview.com For instance, a method using a non-volatile buffer (which is incompatible with mass spectrometry) can be used in the first dimension, and the heart-cut fraction containing this compound can be transferred to a second dimension that uses an MS-compatible mobile phase. americanpharmaceuticalreview.comtaylorfrancis.com This allows for achieving a challenging separation while still enabling MS detection for confident identification. americanpharmaceuticalreview.com
Mass Spectrometry (MS) Applications
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool in modern analytical science due to its exceptional sensitivity and specificity, providing detailed structural information about analytes. ijpras.com
Following administration, drugs are metabolized in the body into various other compounds. Identifying and quantifying these metabolites is a critical aspect of pharmacology and toxicology. Both LC-MS and GC-MS are premier techniques for such studies. ijpras.comresearchgate.netnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): This has become the dominant platform for metabolite profiling. researchgate.net The process typically begins with an untargeted analysis, where full-scan MS data is acquired to detect all possible ions in a sample. nih.gov This data can reveal potential metabolites by searching for masses corresponding to expected biotransformations (e.g., hydroxylation, N-dealkylation) of the parent drug, this compound. Once potential metabolites are detected, targeted tandem mass spectrometry (MS/MS) is performed. nih.gov In MS/MS, the ion of the suspected metabolite is isolated and fragmented, and the resulting fragmentation pattern provides structural information that helps to confirm its identity. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also highly effective for identifying and quantifying metabolites, especially those that are volatile or can be made volatile through derivatization. nih.govnih.gov A validated GC-MS/MS method can offer high sensitivity and specificity for quantifying specific cathinones and their metabolites in biological fluids like oral fluid and sweat. nih.gov The separation power of GC combined with the specificity of MS detection allows for reliable quantification even at very low concentrations. mdpi.com
Table 3: General Workflow for Metabolite Identification using LC-MS/MS
| Step | Action | Purpose |
| 1. Sample Preparation | Extraction of analytes from biological matrix (e.g., urine, plasma). | To remove interferences and concentrate the analytes. |
| 2. LC-MS Analysis | Separation by HPLC followed by full-scan high-resolution mass spectrometry (HRMS). | To detect all potential drug-related material based on accurate mass. nih.gov |
| 3. Data Mining | Use of software filters (e.g., mass defect filtering) to find potential metabolites. | To distinguish drug-related ions from the complex background matrix. nih.gov |
| 4. Targeted MS/MS | Isolate the potential metabolite ion and fragment it. | To generate a fragmentation spectrum that provides structural information. nih.gov |
| 5. Structure Elucidation | Interpret the fragmentation pattern, often with the aid of spectral libraries and in-silico tools. | To propose and confirm the chemical structure of the metabolite. ijpras.com |
This table outlines a typical workflow for identifying unknown metabolites in a biological sample.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which significantly enhances the confidence of compound identification. cdc.gov When HRMS is combined with tandem mass spectrometry (MS/MS), it generates a high-resolution fragmentation spectrum that is highly specific to a particular chemical structure. cdc.gov
High-resolution MS/MS spectral libraries are curated databases containing these high-quality fragmentation spectra for thousands of known compounds, including drugs, toxins, and their metabolites. cdc.govsciex.com When an unknown compound is analyzed, its experimental HR-MS/MS spectrum can be compared against the entries in the library. A match between the accurate precursor mass, the accurate fragment masses, and the relative intensities of the fragments provides very strong evidence for the identification of the compound. sciex.com
Several commercial and open-source spectral libraries are available for forensic and clinical toxicology. sciex.comhighresnps.com These libraries are continuously updated to include new psychoactive substances and other emerging drugs. highresnps.com The use of such libraries streamlines the identification process and reduces ambiguity, making it a powerful tool for the definitive characterization of this compound and its metabolites in analytical casework. sciex.comchemrxiv.org
Forensic Science Applications and Reference Standards
In the realm of forensic science, the unambiguous identification and quantification of chemical compounds are paramount. For a substance like this compound, which is the active isomer in some non-prescription products but also has potential for misuse, forensic laboratories rely on authenticated reference materials for conclusive analysis. wikipedia.org The use of high-purity, well-characterized reference standards is a fundamental requirement for method validation and ensuring the legal defensibility of analytical results.
Certified Reference Materials (CRMs) and Pharmaceutical Secondary Standards provide the benchmark against which seized or biological samples are compared. sigmaaldrich.com These standards are produced by specialized manufacturers in accordance with rigorous international guidelines, such as ISO 17034 and ISO/IEC 17025. parkesscientific.com This certification ensures the material's identity, purity, and concentration are known and documented, with metrological traceability to primary standards, often from National Metrology Institutes (NMIs) like the National Institute of Standards and Technology (NIST). sigmaaldrich.comenergy.gov
A comprehensive Certificate of Analysis (CoA) accompanies each CRM, detailing the certified property values and their associated uncertainties. sigmaaldrich.com For forensic toxicology, these standards are indispensable for a variety of analytical techniques, including gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS). lgcstandards.com The availability of CRMs in various formats, such as neat powders or solutions, facilitates their use in calibrating instruments, preparing controls, and verifying the accuracy of quantitative methods. lgcstandards.com Organizations such as the Center for Forensic Science Research & Education (CFSRE) also contribute by generating analytical monographs on new psychoactive substances, which include data from techniques like GC-MS and NMR, aiding in the identification of emerging compounds. cfsre.org
Spectroscopic and Other Advanced Characterization Methods
Spectroscopic techniques are foundational for the structural elucidation and characterization of chemical compounds. Each method provides unique information about a molecule's structure, functional groups, and physical properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical technique for determining the precise molecular structure of an organic compound. uobasrah.edu.iq It functions by probing the magnetic properties of atomic nuclei, primarily proton (¹H) and carbon-13 (¹³C), providing detailed information about their chemical environment and connectivity within the molecule. uobasrah.edu.iqmdpi.com
For this compound, ¹H NMR would reveal distinct signals for protons in the cyclohexyl ring, the propyl chain, and the N-methyl group. The integration of these signals corresponds to the number of protons in each environment, while the splitting patterns (multiplicity) indicate the number of adjacent protons. Similarly, ¹³C NMR spectroscopy identifies all non-equivalent carbon atoms in the molecule. uobasrah.edu.iq Quantitative NMR (qNMR) can also be employed for purity assessment and concentration determination without the need for identical reference standards for calibration.
Table 1: Predicted NMR Data for this compound This table illustrates the expected types of signals and their characteristics based on the known structure of this compound. Actual chemical shifts (δ) would be determined experimentally.
| Atom Type | Structural Moiety | Expected ¹H NMR Multiplicity | Expected ¹³C NMR Signal |
|---|---|---|---|
| Proton (¹H) | -CH- (on propyl chain) | Multiplet | N/A |
| Proton (¹H) | -CH₂- (on propyl chain) | Multiplet | N/A |
| Proton (¹H) | Cyclohexyl Ring Protons | Complex Multiplets | N/A |
| Proton (¹H) | N-CH₃ (N-methyl) | Singlet or Doublet | N/A |
| Proton (¹H) | -CH₃ (propyl methyl) | Doublet | N/A |
| Carbon (¹³C) | -CH- (on propyl chain) | N/A | Present |
| Carbon (¹³C) | -CH₂- (on propyl chain) | N/A | Present |
| Carbon (¹³C) | Cyclohexyl Ring Carbons | N/A | Present (multiple signals) |
| Carbon (¹³C) | N-CH₃ (N-methyl) | N/A | Present |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.govresearchgate.net It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). libretexts.org Specific bonds and functional groups absorb at characteristic frequencies (wavenumbers).
In the IR spectrum of this compound, key absorptions would confirm the presence of its structural components. The aliphatic C-H bonds of the cyclohexane (B81311) and propyl groups would produce strong stretching absorptions just below 3000 cm⁻¹. libretexts.org Other characteristic vibrations include C-N stretching and, if the molecule is protonated (as a salt), a broad N-H stretching absorption for the secondary amine. The region from 1200 to 700 cm⁻¹, known as the fingerprint region, provides a unique pattern of bands that is characteristic of the entire molecule. libretexts.org
Table 2: Key Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Alkane C-H | Stretch | 2850–3000 | Strong |
| Alkane CH₂, CH₃ | Bend | 1350–1470 | Medium |
| Secondary Amine N-H (salt form) | Stretch | 2200–3300 | Medium, Broad |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance, which corresponds to the excitation of electrons to higher energy states. ijprajournal.comspectra-analysis.com This technique is particularly sensitive to molecules containing chromophores—structural features with π-electrons, such as aromatic rings or conjugated systems. nih.gov
This compound's chemical structure consists of a saturated cyclohexyl ring and an alkylamine side chain. wikipedia.org Crucially, it lacks an aromatic ring or any other significant chromophore that would absorb light in the standard analytical UV-Vis range of 200–400 nm. Therefore, this compound itself is not expected to exhibit significant UV absorbance, making UV-Vis spectroscopy a non-ideal method for its direct detection or quantification. This is a key distinguishing feature from its structural analog, methamphetamine, which contains a phenyl ring and thus has a distinct UV spectrum.
X-ray Diffraction (XRD) for Crystalline Form Analysis
X-ray Diffraction (XRD), particularly Powder X-ray Diffraction (PXRD), is a definitive non-destructive technique for the solid-state characterization of crystalline materials. rjleegroup.com It is a gold-standard method in the pharmaceutical industry to identify the crystal structure of an active pharmaceutical ingredient (API), determine its degree of crystallinity, and detect polymorphism—the ability of a substance to exist in multiple crystalline forms. mdpi.com Different polymorphs can have different physical properties, including stability and solubility. mdpi.com
Each crystalline solid produces a unique diffraction pattern, characterized by a series of peaks at specific scattering angles (2θ). rjleegroup.com This pattern serves as a "fingerprint" for a specific crystalline phase. For this compound, XRD analysis would be used to:
Identify its specific crystalline form in a drug product.
Distinguish it from an amorphous (non-crystalline) state.
Monitor for any changes in crystal form during manufacturing or storage, which could indicate degradation or instability. mdpi.com
Table 3: Conceptual XRD Data for Different Solid Forms of this compound
| Solid Form | Description | Characteristic XRD Pattern |
|---|---|---|
| Crystalline Form I | A specific, stable polymorph | Set of sharp, well-defined peaks at unique 2θ angles. |
| Crystalline Form II | A different, metastable polymorph | Set of sharp peaks at 2θ angles distinct from Form I. |
| Amorphous Form | Lacks long-range molecular order | A broad, diffuse halo with no sharp peaks. |
X-ray Fluorescence (XRF) Spectrometry in Ligand-Receptor Binding Studies
X-ray Fluorescence (XRF) is a powerful analytical technique for elemental analysis. malvernpanalytical.comnih.gov It operates by bombarding a sample with high-energy X-rays, causing atoms within the sample to emit secondary, "fluorescent" X-rays. malvernpanalytical.com The energy of these emitted X-rays is characteristic of each element, allowing for their identification and quantification.
The application of XRF to ligand-receptor binding studies is indirect and highly specialized, as the technique detects elements, not the complex organic molecules typically involved. However, it could be theoretically applied in this context under specific conditions:
Metal-Tagged Ligands: If this compound were chemically modified to include a heavy element tag not naturally present in the biological system, XRF could map the location and concentration of the tagged ligand bound to its receptor.
Metalloprotein Receptors: If the target receptor for this compound is a metalloprotein, XRF could be used to study changes in the local metal environment upon ligand binding. nih.gov It can quantitatively map the distribution of endogenous metals in biological tissues and cells. nih.gov
This approach is not a standard method for studying drug-receptor interactions and no specific studies applying XRF to this compound binding have been documented. It remains a specialized research tool, often employed at synchrotron facilities to achieve the necessary sensitivity and spatial resolution for biological imaging. acs.orgrsc.org
Quality Control and Methodological Reproducibility in Analytical Research
The reliability and acceptance of analytical data for this compound are critically dependent on robust quality control (QC) measures and the demonstrated reproducibility of the analytical methods employed. This section details the essential components of a comprehensive quality assurance program for the characterization and detection of this compound, ensuring that analytical results are accurate, precise, and consistent across different laboratories and over time.
A cornerstone of quality control in pharmaceutical analysis is the validation of the analytical method itself. coresta.orgmdpi.com Method validation provides documented evidence that a procedure is suitable for its intended purpose. coresta.org Key parameters evaluated during method validation include specificity, linearity, accuracy, precision, detection limit, quantitation limit, and robustness. mdpi.comaoac.org
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. aoac.org For this compound analysis, this would involve demonstrating that there is no interference from related substances or excipients in a formulation.
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. aoac.org This is typically evaluated by analyzing a series of standards of known concentrations and assessing the correlation coefficient of the resulting calibration curve. coresta.org
Accuracy refers to the closeness of the test results obtained by the method to the true value. aoac.org It is often assessed through recovery studies, where a known amount of this compound is added to a blank matrix and the percentage of the analyte recovered is determined. coresta.org
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. aoac.org It is typically expressed as the relative standard deviation (RSD) and is considered at two levels:
Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time. nih.gov
Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or with different equipment. nih.gov
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. aoac.org The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. aoac.org
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. aoac.org
While specific validated method data for this compound is not widely published, the following table illustrates typical acceptance criteria for the validation of a gas chromatography-mass spectrometry (GC-MS) method, a technique well-suited for the analysis of volatile compounds like this compound.
Table 1: Illustrative Validation Parameters and Acceptance Criteria for a Hypothetical GC-MS Method for this compound
| Parameter | Acceptance Criteria | Hypothetical Result |
|---|---|---|
| Specificity | No interference at the retention time of this compound | Pass |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Range | Typically 80-120% of the test concentration | 0.8 - 1.2 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Repeatability (RSD%) | ≤ 2.0% | 1.2% |
| Intermediate Precision (RSD%) | ≤ 3.0% | 2.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.05 ng/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.15 ng/mL |
| Robustness | No significant impact on results from minor variations in flow rate, temperature, etc. | Pass |
This table is for illustrative purposes only, based on common industry standards for similar analytical methods.
Methodological reproducibility, on the other hand, refers to the precision of results obtained in different laboratories, often through inter-laboratory comparison studies or proficiency testing. nih.govbund.de These studies are essential for establishing the universal applicability and reliability of an analytical method. In such studies, a central organizing body distributes identical, homogeneous samples to multiple laboratories for analysis. eurachem.org The results are then statistically compared to an assigned value, which can be a consensus value from the participating laboratories or a certified reference value. eurachem.org
The performance of individual laboratories is often evaluated using a z-score, which indicates how many standard deviations a laboratory's result is from the assigned value. coresta.org A z-score between -2 and 2 is generally considered satisfactory. Another metric, the HorRat value, compares the observed reproducibility standard deviation (RSDR) to a predicted RSDR calculated from the Horwitz equation, providing a measure of the acceptability of the method's precision for the analyte concentration being measured. aoac.org
Given the absence of published inter-laboratory studies specifically for this compound, the following table provides a hypothetical example of results from such a study to illustrate the data and its interpretation.
Table 2: Hypothetical Inter-laboratory Comparison Results for the Quantification of this compound in a Spiked Sample
| Laboratory ID | Reported Concentration (µg/mL) | Z-Score | Performance |
|---|---|---|---|
| Lab A | 0.98 | -0.8 | Satisfactory |
| Lab B | 1.05 | 1.2 | Satisfactory |
| Lab C | 0.95 | -1.6 | Satisfactory |
| Lab D | 1.12 | 2.8 | Questionable |
| Lab E | 0.99 | -0.4 | Satisfactory |
| Assigned Value | 1.01 µg/mL | ||
| Standard Deviation for Proficiency Assessment | 0.04 µg/mL |
This table is for illustrative purposes only. The assigned value and standard deviation are hypothetical.
Stereochemistry and Enantiomeric Purity in Levopropylhexedrine Research
Enantiomeric Recognition and Separation Science
The separation of levopropylhexedrine from its dextrorotatory counterpart is a fundamental challenge in its chemical analysis and production. This process, known as chiral resolution, can be accomplished through several advanced scientific techniques.
Chiral Chromatography Techniques
Chiral chromatography is a cornerstone for the analytical and preparative separation of enantiomers like this compound. nih.gov High-performance liquid chromatography (HPLC) is a particularly powerful method, relying on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer. nih.govphenomenex.com
The separation mechanism is based on the formation of temporary, diastereomeric complexes between the enantiomers and the CSP. phenomenex.com The stability of these complexes varies between the two enantiomers, causing one to be retained longer on the column, thus enabling their separation. phenomenex.com Common CSPs used for separating chiral compounds, including various amines, fall into several categories:
Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are widely used and are effective for a broad range of chiral compounds. nih.govphenomenex.com
Protein-based CSPs: These use proteins like α1-acid glycoprotein (B1211001) (AGP) or cellobiohydrolase (CBH) as the chiral selector. eijppr.comnih.gov The complex three-dimensional structure of the protein allows for highly specific interactions—such as hydrophobic and electrostatic interactions—that facilitate chiral recognition. eijppr.com
Macrocyclic Antibiotic CSPs: These are effective for separating a wide variety of chiral molecules. phenomenex.com
In addition to HPLC, Supercritical Fluid Chromatography (SFC) has gained prominence as a powerful technique for both analytical and preparative-scale chiral separations, offering rapid and efficient resolution. nih.gov
Table 1: Overview of Chiral Chromatography Techniques
| Technique | Chiral Stationary Phase (CSP) Type | Principle of Separation | Common Applications |
| High-Performance Liquid Chromatography (HPLC) | Polysaccharide-based (e.g., Cellulose, Amylose derivatives) | Formation of transient diastereomeric complexes via hydrogen bonds, dipole-dipole interactions, and inclusion phenomena. nih.govphenomenex.com | Broad-spectrum enantioseparation of various drug classes. nih.gov |
| Protein-based (e.g., AGP, CBH) | Enantioselective binding based on hydrophobic, electrostatic, and hydrogen bonding interactions with the protein's chiral structure. eijppr.com | Separation of chiral drugs, including antihistamines and β-blockers. nih.gov | |
| Supercritical Fluid Chromatography (SFC) | Various, often polysaccharide-based | Utilizes a supercritical fluid (e.g., CO2) as the mobile phase for faster separation with lower waste generation. nih.gov | Preparative-scale separation in the pharmaceutical industry. nih.gov |
| Counter-Current Chromatography (CCC) | None (liquid-liquid system) | Partitioning of enantiomers between two immiscible liquid phases, one of which contains a chiral selector. nih.gov | Separation of natural products and other chiral compounds. nih.gov |
Crystallization-Based Resolution Methods
Crystallization-based resolution is a classical and effective method for separating enantiomers on a large scale. This technique typically involves reacting the racemic mixture (containing both this compound and dextropropylhexedrine) with an enantiomerically pure chiral resolving agent. This reaction forms a pair of diastereomeric salts.
Because diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. nih.gov Once a pure diastereomeric salt is isolated, the chiral resolving agent is chemically removed, yielding the desired pure enantiomer of the target compound. This method remains a viable strategy for producing enantiopure substances in industrial settings.
Biocatalytic Approaches to Enantiopure Synthesis
Modern synthetic chemistry increasingly utilizes biocatalysis to produce enantiomerically pure compounds, offering high selectivity under mild reaction conditions. mdpi.comnih.gov Instead of separating a racemic mixture, biocatalysis aims to synthesize only the desired enantiomer. For chiral amines like this compound, several classes of enzymes are particularly relevant:
Transaminases (TAs): These enzymes can convert a ketone precursor into a chiral amine with high enantiopurity. nih.gov
Imine Reductases (IREDs) and Reductive Aminases: These enzymes catalyze the reduction of an imine to form a chiral amine, providing excellent stereocontrol. mdpi.com
Ketoreductases (KREDs): These enzymes can produce chiral alcohols from ketones, which can then be converted into the desired chiral amine through subsequent chemical steps. researchgate.net
A known non-biocatalytic, enantiopure synthesis of this compound involves a two-step process starting with the Wenker synthesis to create a specific aziridine (B145994), followed by catalytic hydrogenation to yield the final (S)-enantiomer. handwiki.org
Biological Activity and Enantiomeric Ratios
The separation and study of individual enantiomers are critical because they often possess distinct pharmacological and toxicological profiles. eijppr.com
Differential Pharmacological Effects of Enantiomers
In the case of propylhexedrine (B1218579), the two enantiomers exhibit different levels of biological activity. This compound, the (S)-isomer, is considered the more biologically active of the two. wikipedia.org It is known to function as an adrenergic alkylamine. handwiki.org Propylhexedrine acts as an alpha-adrenergic agonist, leading to vasoconstriction, which is the basis for its use as a nasal decongestant. wikipedia.orgdrugbank.com The difference in activity between the enantiomers underscores the importance of stereochemistry in drug action, as one isomer is primarily responsible for the therapeutic effect while the other may be less active or contribute to different effects.
Table 2: Comparison of Propylhexedrine Enantiomers
| Property | This compound | Dextropropylhexedrine |
| Stereochemistry | (S)-enantiomer handwiki.org | (R)-enantiomer wikipedia.org |
| Optical Rotation | Levorotatory (-) handwiki.org | Dextrorotatory (+) handwiki.org |
| Biological Activity | Considered the more biologically active isomer. wikipedia.org | Less biologically active compared to the (S)-isomer. wikipedia.org |
Implications for Receptor Binding and Mechanism of Action Studies
The differential pharmacological effects of this compound and its enantiomer are rooted in their interactions at the molecular level, specifically with biological receptors. The three-dimensional structure of a receptor's binding site is chiral, meaning it can differentiate between the enantiomers of a drug molecule.
One enantiomer typically fits into the receptor site more precisely than the other, leading to a higher binding affinity and/or greater functional activity (efficacy). This stereospecificity is a fundamental principle in pharmacology. For example, studies on other chiral compounds have demonstrated significant differences in receptor affinity between enantiomers. Research on apomorphine (B128758) analogues showed that specific enantiomers possessed D2 receptor affinity that was thousands of times higher than their counterparts for the D1 receptor. nih.gov Similarly, the enantiomers of the potential antipsychotic S33138 displayed markedly different affinities for dopamine (B1211576) D3 versus D2 receptors. nih.gov
For this compound, its higher activity suggests a more optimal interaction with its target adrenergic receptors compared to dextropropylhexedrine. Detailed receptor binding and functional studies on the individual enantiomers are essential to precisely quantify these differences in affinity (Kᵢ) and efficacy (EC₅₀ or Eₘₐₓ). Such studies are crucial for fully elucidating the compound's mechanism of action and rationalizing the observed differences in pharmacological effects.
Genetic Influences on Enantiomeric Drug Disposition
The disposition of a chiral drug can be significantly influenced by an individual's genetic makeup, a field of study known as pharmacogenetics. nih.gov Genetic polymorphisms, particularly in the genes coding for metabolic enzymes like the cytochrome P450 (CYP) family, can lead to interindividual variability in how each enantiomer is metabolized. nih.gov
Structure Activity Relationship Sar Investigations of Levopropylhexedrine and Analogues
Structural Analogues and Comparative Analysis
A key structural feature of levopropylhexedrine is the presence of a cyclohexane (B81311) ring, which distinguishes it from its well-known analogue, methamphetamine, which possesses a phenyl ring. nih.govnih.govwikipedia.orgresearchgate.netpsychonautwiki.org This single substitution of an alicyclic for an aromatic ring significantly alters the compound's properties.
The replacement of the aromatic phenyl group with a saturated cyclohexane ring generally leads to a decrease in central nervous system (CNS) stimulant effects and an increase in peripheral activity. researchgate.net Methamphetamine's phenyl ring allows for interactions with aromatic-binding sites within the CNS, contributing to its potent stimulant properties. In contrast, the non-aromatic, conformationally flexible cyclohexane ring of this compound results in a different binding profile. nih.gov
Studies suggest that propylhexedrine (B1218579) has about one-twelfth the CNS stimulant effect of amphetamines. researchgate.net However, it exhibits more pronounced peripheral vasoconstrictive and hypertensive effects. nih.gov This increased peripheral activity is attributed to its potent alpha-adrenergic stimulation, which is effectively utilized for its therapeutic application as a nasal decongestant. nih.govwikipedia.org At higher doses, like amphetamines, it also triggers the release of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). nih.govdrugbank.com
The structural difference and its impact on activity are summarized in the table below:
| Feature | This compound | Methamphetamine |
| Core Ring | Cyclohexane | Phenyl |
| CNS Stimulant Potency | Lower | Higher |
| Peripheral Vasoconstrictive Effects | Higher | Lower |
| Primary Therapeutic Use | Nasal Decongestant | ADHD, Narcolepsy |
This comparative analysis underscores the critical role of the ring structure in determining the balance between central and peripheral sympathomimetic activity.
This compound belongs to the broader class of alkylamines, which encompasses a wide range of psychotropic and sympathomimetic compounds. wikipedia.orgresearchgate.netcarewellpharma.in These molecules are characterized by an alkyl chain with an amine group. This class also includes other stimulants such as cyclopentamine (B94703) and methylhexanamine. wikipedia.org
A common structural motif in many of these compounds is a two-carbon chain separating a nitrogen atom from a cyclic group (either aromatic or alicyclic). This arrangement is a well-established pharmacophore for interaction with monoamine transporters. Variations in the alkyl chain length, the nature of the cyclic group, and substitutions on the amine and alkyl chain all contribute to the diverse pharmacological profiles observed within this class. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
While specific Quantitative Structure-Activity Relationship (QSAR) models for this compound are not extensively documented in publicly available literature, QSAR studies on related monoamine transporter inhibitors provide a framework for understanding its potential interactions. QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. nih.govmdpi.com
For a compound like this compound, a QSAR model would aim to predict its affinity for and activity at targets such as the dopamine, norepinephrine, and serotonin transporters based on its physicochemical properties. Descriptors used in such models often include:
Lipophilicity (logP): The cyclohexane ring makes this compound less lipophilic than methamphetamine, which can affect its ability to cross the blood-brain barrier.
Electronic Parameters: The absence of an aromatic system in this compound removes the potential for π-π stacking interactions that are often important for the binding of phenylalkylamines to their targets.
Steric/Topological Descriptors: The size and shape of the cyclohexane ring compared to a phenyl ring influence how the molecule fits into a receptor's binding pocket.
QSAR studies on other monoamine transport inhibitors have highlighted the importance of these properties in determining binding affinity and selectivity. nih.govnih.gov It can be inferred that a QSAR model for this compound and its analogues would likely show a strong dependence on steric and lipophilic parameters related to the cycloalkyl ring.
Molecular Modeling and Docking Studies of Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor. nih.gov For this compound, docking studies would be valuable in visualizing its interaction with key targets like the α-adrenergic receptors and the monoamine transporters (DAT, NET, and SERT).
Based on studies of other adrenergic agonists, it is hypothesized that the protonated amine group of this compound would form a crucial ionic bond with a conserved aspartate residue in the transmembrane domain of the α-adrenergic receptor. semanticscholar.org The cyclohexane ring would likely occupy a hydrophobic pocket within the receptor.
When considering its interaction with monoamine transporters, docking simulations would likely show a binding mode similar to other substrates, but with key differences due to the cyclohexane ring. The absence of the phenyl ring would preclude the cation-π and π-π stacking interactions that are characteristic of many phenethylamine-based transporter ligands. The orientation and binding energy would be influenced by the steric bulk and conformational flexibility of the cyclohexane moiety. These differences at the molecular level would ultimately explain the observed differences in potency and selectivity between this compound and its aromatic counterparts. nih.gov
Broader Academic Applications of Levopropylhexedrine in Chemical and Biological Systems
Alkylamine Chemical Reaction Modeling
Levopropylhexedrine serves as a relevant model compound for studying the chemical reactivity of alkylamines. handwiki.org Alkylamines are a fundamental class of organic compounds characterized by a nitrogen atom bonded to at least one alkyl group. The presence of the lone pair of electrons on the nitrogen atom confers basic and nucleophilic properties to these molecules, making them reactive in a variety of chemical transformations.
In the context of chemical reaction modeling, understanding the structure-reactivity relationships of alkylamines is crucial for predicting reaction outcomes and designing novel synthetic pathways. nih.gov this compound, with its secondary amine and cyclohexyl group, provides a specific yet representative example for such studies. wikipedia.org Computational chemistry can be employed to model its electronic properties and steric effects, offering insights into its reactivity in reactions such as:
N-alkylation: The reaction of the secondary amine with alkyl halides.
Acylation: The formation of amides through reaction with acyl chlorides or anhydrides.
Oxidation: The behavior of the amine group under various oxidizing conditions.
By studying the kinetics and thermodynamics of these reactions with this compound as a model substrate, researchers can develop and refine predictive models for the broader class of alkylamines. nih.govnih.gov These models are instrumental in fields like drug discovery and materials science, where the precise control of chemical reactions involving alkylamine functionalities is often required.
Central Nervous System Neurotransmitter Research Models
The pharmacological activity of this compound in the central nervous system (CNS) makes it a useful tool for research into neurotransmitter systems. wikipedia.org It acts as a norepinephrine-dopamine releasing agent (NDRA), influencing the concentration of these key neurotransmitters in the synaptic cleft. wikipedia.orgdrugbank.com This mechanism of action allows researchers to use this compound to probe the functional roles of norepinephrine (B1679862) and dopamine (B1211576) in various neurological processes.
Physiologically-based pharmacokinetic (PBPK) models are increasingly used to predict drug concentrations in the CNS. nih.gov By incorporating data from compounds like this compound, these models can be refined to better understand how structural and physicochemical properties affect a drug's ability to cross the blood-brain barrier and distribute within different brain compartments. nih.govcomplexgenerics.org
In vivo studies using techniques like microdialysis can directly measure the release of neurotransmitters in specific brain regions following the administration of this compound. mdpi.comnih.gov Such experiments provide valuable data on the dynamics of neurotransmitter release and uptake, helping to elucidate the complex interplay between different neurotransmitter systems. nih.gov This research is fundamental to understanding the pathophysiology of various CNS disorders, including ADHD, depression, and addiction, where dysregulation of norepinephrine and dopamine signaling is a key feature. psychonautwiki.org
In Vitro Studies of Adrenergic Drug Mechanisms and Cellular Processes
This compound's action as an adrenergic agonist makes it a valuable ligand for in vitro studies of adrenergic receptors and their downstream cellular signaling pathways. wikipedia.org Adrenergic receptors, which are G protein-coupled receptors (GPCRs), play a crucial role in regulating a wide array of physiological functions. mdpi.com
In vitro assays using cell lines that express specific subtypes of adrenergic receptors (e.g., α1, α2, β1, β2) can be used to characterize the binding affinity and functional activity of this compound. mdpi.comnih.gov These studies can help to determine its selectivity for different receptor subtypes and to elucidate the specific signaling cascades that are activated upon receptor binding. For example, researchers can measure changes in intracellular second messengers like cyclic AMP (cAMP) or calcium ions in response to this compound application. nih.gov
Furthermore, this compound can be used to investigate the cellular processes that are modulated by adrenergic signaling. These include:
Receptor desensitization and internalization: Studying how chronic exposure to an agonist like this compound leads to a decrease in receptor responsiveness. nih.gov
Gene expression: Examining how the activation of adrenergic receptors by this compound influences the transcription of target genes.
Cellular metabolism: Investigating the effects of adrenergic stimulation on cellular energy metabolism.
These in vitro studies provide a controlled environment to dissect the molecular mechanisms of adrenergic drug action, contributing to the development of new therapeutic agents with improved efficacy and fewer side effects.
Role in Pharmaceutical Formulations for Specific Pharmacological Offsets
A notable application of this compound is its inclusion in the pharmaceutical formulation of barbexaclone (B1667745), an anticonvulsant medication. handwiki.orgnih.gov Barbexaclone is a salt of phenobarbital (B1680315) and this compound. drugbank.com Phenobarbital is an effective antiepileptic drug, but its use is often limited by its sedative side effects. nih.gov
The rationale for combining phenobarbital with this compound is to counteract the sedative properties of the barbiturate. nih.govdrugbank.com As a CNS stimulant, this compound can help to mitigate the drowsiness and cognitive impairment that can be caused by phenobarbital, thereby improving the tolerability of the anticonvulsant therapy. nih.gov
Pharmacokinetic studies have shown that the co-formulation of this compound with phenobarbital in barbexaclone does not significantly alter the absorption or elimination kinetics of phenobarbital. nih.gov This indicates that the offsetting effect is primarily a pharmacodynamic interaction at the level of the central nervous system, rather than a pharmacokinetic interaction. This application of this compound exemplifies a rational approach to drug formulation, where a second active ingredient is included to specifically counteract the undesirable side effects of the primary therapeutic agent. nih.gov
Forensic Science and Analytical Standards Research
In the field of forensic science, the accurate identification and quantification of drugs and their metabolites in biological samples is of paramount importance. researchgate.net this compound, due to its potential for misuse, is a compound of interest in forensic toxicology. wikipedia.org Therefore, the development of robust analytical methods for its detection is a key area of research.
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound in forensic samples. buffalostate.edunih.gov This method provides both high separation efficiency and definitive structural identification. The development of a GC-MS method for this compound would involve optimizing parameters such as the type of column, temperature program, and mass spectrometric conditions to achieve the required sensitivity and selectivity. nih.gov
For a new analytical method to be validated and for routine quality control, a high-purity reference standard of the analyte is essential. nih.govspirochem.comsigmaaldrich.com A certified reference material (CRM) of this compound serves as a benchmark for:
Qualitative identification: Confirming the presence of the compound in a sample by comparing its retention time and mass spectrum to that of the standard. forensicsciencesimplified.org
Quantitative analysis: Creating calibration curves to determine the concentration of the compound in a sample. eurofins.com
Method validation: Assessing the accuracy, precision, and linearity of the analytical method. nih.gov
The metabolism of this compound leads to the formation of various metabolites, such as norpropylhexedrine and cyclohexylacetone (B95054). wikipedia.org The detection of these metabolites in biological fluids like urine or blood can provide evidence of this compound use. ntnu.nounodc.orgmdpi.com
Table 1: Analytical Techniques for this compound Detection
| Analytical Technique | Sample Type | Purpose |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Urine, Blood, Seized materials | Identification and quantification buffalostate.edunih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Urine, Blood | Analysis of less volatile metabolites nih.gov |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Seized powders | Presumptive identification sci-hub.se |
Table 2: Key Metabolites of this compound for Forensic Analysis
| Metabolite | Chemical Formula | Notes |
|---|---|---|
| Norpropylhexedrine | C9H19N | Result of N-demethylation wikipedia.org |
| Cyclohexylacetone | C9H16O | Result of oxidative deamination wikipedia.org |
The availability of well-characterized reference standards for both the parent compound and its major metabolites is crucial for the reliability of forensic investigations involving this compound. spirochem.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
